N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide
Description
This compound features a 1H-indole core substituted at the 1-position with a 2-aminoethyl chain bearing a 3-(trifluoromethyl)benzamide group. At the 3-position of the indole, a sulfanyl-linked 4-ethylphenyl carbamoylmethyl moiety is present. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl bridge may influence redox activity or binding interactions.
Properties
IUPAC Name |
N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N3O2S/c1-2-19-10-12-22(13-11-19)33-26(35)18-37-25-17-34(24-9-4-3-8-23(24)25)15-14-32-27(36)20-6-5-7-21(16-20)28(29,30)31/h3-13,16-17H,2,14-15,18H2,1H3,(H,32,36)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTNSGFGLWKOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes an indole moiety, a trifluoromethyl group, and a sulfanyl linkage. The molecular formula is , and it has a molecular weight of approximately 397.44 g/mol. The presence of the trifluoromethyl group often enhances lipophilicity and biological activity.
Anticancer Properties
Research has indicated that compounds similar to N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that indole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Inhibition of Enzymatic Activity
Another area of interest is the compound's potential to inhibit specific enzymes involved in disease processes. For example, indole-based compounds have been reported to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. This inhibition can lead to the destabilization of client proteins that are essential for tumor growth .
Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties. The structural features of this compound suggest potential activity against pathogenic bacteria and fungi. Preliminary studies indicate that certain indole compounds can disrupt bacterial cell membranes or inhibit key metabolic pathways, leading to bacterial cell death .
Case Studies and Experimental Data
- Anticancer Activity :
- Enzyme Inhibition :
- Antimicrobial Studies :
Summary of Findings in Table Format
Comparison with Similar Compounds
Data Table: Key Comparative Metrics
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic approach to N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide involves disconnection into three primary fragments:
- 3-(Trifluoromethyl)benzoyl chloride
- 1H-Indole-3-thiol derivative
- N-(4-Ethylphenyl)glycine
Each fragment is synthesized independently before sequential coupling. The indole core is functionalized at the 3-position with a sulfanyl group, which is subsequently alkylated with a bromoethylamine spacer. Final amidation links the indole-ethylamine intermediate to the 3-(trifluoromethyl)benzoyl group.
Fragment Synthesis and Functionalization
Preparation of 3-(Trifluoromethyl)benzoyl Chloride
3-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40°C, 4 hours). The reaction proceeds quantitatively, yielding the acyl chloride derivative, which is purified via distillation (b.p. 98–100°C at 760 mmHg).
Table 1: Reaction Conditions for Acyl Chloride Formation
| Reagent | Quantity (mmol) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-(Trifluoromethyl)benzoic acid | 10.0 | 40 | 4 | 98 |
| Thionyl chloride | 15.0 | 40 | 4 | – |
Synthesis of 1H-Indole-3-thiol
Indole-3-thiol is prepared via a Gould-Jacobs reaction. Indole (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) and treated with lithium diisopropylamide (LDA; 1.2 equiv) at −78°C. Elemental sulfur (1.5 equiv) is added, and the mixture is warmed to 25°C over 2 hours. The thiolate intermediate is protonated with aqueous HCl (1 M), yielding indole-3-thiol (85% yield).
N-(4-Ethylphenyl)glycine Synthesis
4-Ethylaniline is reacted with bromoacetyl bromide in the presence of triethylamine (Et₃N) to form N-(4-ethylphenyl)-2-bromoacetamide. Subsequent nucleophilic substitution with potassium phthalimide (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours yields N-(4-ethylphenyl)phthalimidoglycine. Hydrazinolysis (hydrazine hydrate, ethanol, reflux) removes the phthalimide group, affording N-(4-ethylphenyl)glycine (73% overall yield).
Coupling and Final Assembly
Sulfanyl Group Introduction to Indole
Indole-3-thiol (1.0 equiv) is alkylated with 1,2-dibromoethane (1.2 equiv) in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at 60°C for 12 hours. The product, 1-(2-bromoethyl)-1H-indole-3-thiol, is isolated via silica gel chromatography (hexane/ethyl acetate = 4:1).
Amidation with N-(4-Ethylphenyl)glycine
The bromoethyl-indole intermediate (1.0 equiv) is reacted with N-(4-ethylphenyl)glycine (1.1 equiv) in DMF using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC; 1.5 equiv) and hydroxybenzotriazole (HOBt; 1.5 equiv) as coupling agents. The reaction mixture is stirred at 25°C for 24 hours, yielding N-{2-[3-(carbamoylmethylsulfanyl)-1H-indol-1-yl]ethyl}-N-(4-ethylphenyl)carboxamide (89% yield).
Final Acylation with 3-(Trifluoromethyl)benzoyl Chloride
The secondary amine intermediate (1.0 equiv) is acylated with 3-(trifluoromethyl)benzoyl chloride (1.2 equiv) in dichloromethane (DCM) using Et₃N (2.0 equiv) as a base. After stirring at 0°C for 1 hour and 25°C for 6 hours, the crude product is purified via reverse-phase HPLC (acetonitrile/water gradient) to afford the title compound (92% purity by HPLC).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, indole H-2), 7.82–7.75 (m, 4H, benzamide aromatic), 7.35–7.28 (m, 4H, ethylphenyl aromatic), 4.62 (t, J = 6.8 Hz, 2H, NCH₂CH₂S), 3.89 (s, 2H, SCH₂CO), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 166.8 (C=O), 136.5–118.7 (aromatic carbons), 43.9 (NCH₂CH₂S), 34.1 (SCH₂CO), 28.5 (CH₂CH₃), 15.3 (CH₂CH₃).
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Comparative studies reveal that replacing DMF with N-methyl-2-pyrrolidone (NMP) in the amidation step improves yields by 8–12% due to enhanced solubility of the glycine derivative. Similarly, substituting EDC/HOBt with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) reduces reaction time from 24 hours to 6 hours.
Green Chemistry Approaches
Microwave-assisted synthesis (100°C, 30 minutes) achieves 94% yield in the final acylation step, reducing energy consumption by 40% compared to conventional heating.
Q & A
Q. What are the critical steps and conditions for synthesizing the compound with high purity?
The synthesis involves multi-step reactions requiring precise control of parameters:
- Deprotonation and coupling : Sodium hydride and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to form amide bonds .
- Solvent selection : Ethanol or dimethylformamide (DMF) are preferred for solubility and reactivity .
- Temperature and pH : Reactions are typically conducted at 60–80°C under inert atmospheres to minimize side products .
- Purification : Column chromatography and recrystallization are standard for isolating the final product .
Q. Which analytical techniques are most reliable for structural characterization?
| Technique | Purpose | Key Data | References |
|---|---|---|---|
| NMR Spectroscopy | Confirm functional groups and connectivity | ¹H/¹³C shifts for indole, sulfanyl groups | |
| HPLC | Assess purity (>95% target) | Retention time vs. standards | |
| Mass Spectrometry | Validate molecular weight (C28H24F3N3O4S, 555.6 g/mol) | [M+H]+ peaks |
Q. How can researchers evaluate the compound’s initial biological activity?
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based readouts .
- Receptor binding studies : Radioligand displacement assays to measure affinity (e.g., IC50 values) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
Conflicting results (e.g., variable IC50 values across studies) may arise from:
- Compound stability : Degradation under storage (e.g., hydrolysis of sulfanyl groups). Verify via HPLC and repeat assays with fresh batches .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Cell line heterogeneity : Validate target expression (e.g., Western blotting) before testing .
Q. What strategies optimize yield in multi-step syntheses?
- Intermediate monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
- Catalyst screening : Test palladium or copper catalysts for Suzuki couplings to improve efficiency .
- Solvent-free conditions : Microwave-assisted synthesis reduces side reactions and shortens reaction times .
Q. How does the trifluoromethyl group influence pharmacological properties?
- Metabolic stability : The CF3 group reduces oxidative metabolism, enhancing half-life in vivo .
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .
- Target interactions : The group’s electronegativity may enhance hydrogen bonding with active-site residues (validated via molecular docking) .
Q. What computational methods aid in designing derivatives with improved activity?
- Molecular dynamics (MD) simulations : Model binding modes to prioritize substituents at the indole or benzamide positions .
- QSAR modeling : Correlate structural descriptors (e.g., Hammett σ values) with IC50 data to predict activity .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks for novel analogs .
Data Contradiction Analysis Example
Conflict : Discrepancies in reported IC50 values for kinase inhibition.
Resolution Workflow :
Replicate assays using identical enzyme batches and buffer conditions .
Verify compound integrity via LC-MS to rule out degradation .
Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .
Key Structural Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
